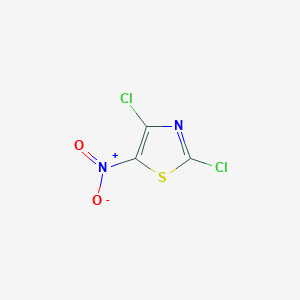

2,4-Dichloro-5-nitro-1,3-thiazole

Overview

Description

“2,4-Dichloro-5-nitro-1,3-thiazole” is a heterocyclic compound with the molecular formula C3Cl2N2O2S . It is a pale yellow solid with a strong odor. This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-nitro-1,3-thiazole” consists of a five-membered thiazole ring with two chlorine atoms and a nitro group attached . The molecular weight of this compound is 199.02 .

Physical And Chemical Properties Analysis

“2,4-Dichloro-5-nitro-1,3-thiazole” has a molecular weight of 199.02 and a melting point of 36-38°C . It is a pale yellow solid with a strong odor.

Scientific Research Applications

Antimicrobial and Antitumor Activity

Derivatives of 2,4-Dichloro-5-nitro-1,3-thiazole have been evaluated for their antimicrobial and antitumor activities, showing promise in the treatment of various diseases .

Antioxidant Properties

Some derivatives have been synthesized and screened for their in vitro antioxidant properties, indicating potential use in preventing oxidative stress-related damage .

Safety and Hazards

Mechanism of Action

Target of Action

2,4-Dichloro-5-nitro-1,3-thiazole is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to exhibit diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

It is known that thiazole derivatives can interact with various targets and show a wide range of biological activities . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Pharmacokinetics

It is known that thiazole derivatives have an extensive range of pharmacological activities .

Result of Action

2,4-Dichloro-5-nitro-1,3-thiazole and its derivatives have been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activities. They have shown potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer.

Action Environment

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its environment.

properties

IUPAC Name |

2,4-dichloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWUPQUTAGSGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551223 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-nitro-1,3-thiazole | |

CAS RN |

107190-42-1 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.